(4-Chloro-2-cyanophenyl)methyl acetate
Overview
Description
(4-Chloro-2-cyanophenyl)methyl acetate is an organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its IUPAC name, 4-chloro-2-cyanobenzyl acetate . This compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester functional group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyanophenyl)methyl acetate typically involves the esterification of 4-chloro-2-cyanobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyanophenyl)methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-cyanobenzyl alcohol and acetic acid.
Reduction: 4-chloro-2-aminobenzyl acetate.
Scientific Research Applications
(4-Chloro-2-cyanophenyl)methyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyanophenyl)methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(4-Chloro-2-cyanophenyl)methyl acetate can be compared with other similar compounds such as:
4-Chloro-2-cyanobenzyl alcohol: Lacks the acetate ester group, making it less reactive in esterification reactions.
4-Chloro-2-cyanophenyl acetate: Similar structure but without the methyl group, affecting its reactivity and physical properties.
4-Chloro-2-aminobenzyl acetate: Contains an amino group instead of a cyano group, leading to different chemical behavior and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial processes.
Properties
IUPAC Name |
(4-chloro-2-cyanophenyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHIRHASQFDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.